![molecular formula C24H17N3O3S2 B2951340 4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896678-98-1](/img/structure/B2951340.png)
4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a combination of phenyl, thiazolo[5,4-b]pyridine, and benzenesulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available precursors. The key steps include:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of pyridine to a thiazole ring.
Attachment of the phenyl group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Introduction of the benzenesulfonamide moiety: This step involves the sulfonylation of the phenyl group with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yields and purity .
化学反応の分析
Thiazolo[5,4-b]pyridine Core Construction
-
Nitro Reduction and Cyclization : A nitro-substituted pyridine precursor undergoes reduction with Fe powder in acetic acid at 60°C, followed by intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton .
-
Thiocyanate Introduction : Treatment with potassium thiocyanate (KSCN) in acetic acid at 80°C facilitates thiocyanate group incorporation, critical for subsequent cyclization .
Sulfonamide Coupling
-
Buchwald–Hartwig Amination : The sulfonamide group is introduced via palladium-catalyzed coupling between a brominated thiazolo[5,4-b]pyridine intermediate and a benzenesulfonamide derivative .
Phenoxy Group Functionalization
-
Electrophilic aromatic substitution (e.g., halogenation or nitration) can modify the phenoxy ring, though steric and electronic effects from adjacent groups influence regioselectivity .
Sulfonamide Group
-
Substitution Reactions : The sulfonamide NH proton participates in hydrogen bonding and charged interactions, enabling selective substitution. For example:
Substituent on Sulfonamide | Key Reaction Outcome | Biological Impact (IC₅₀) |
---|---|---|
2,4-Difluorophenyl | High reactivity | 3.6 nM (PI3Kα inhibition) |
Methyl | Reduced activity | 53 nM |
Thiazolo[5,4-b]Pyridine Modifications
-
Bromination : The thiazolo ring undergoes electrophilic bromination at the 2-position using N-bromosuccinimide (NBS), enabling further cross-coupling reactions .
-
Ring-Opening Reactions : Strong bases or nucleophiles can cleave the thiazole ring, though this is mitigated by the electron-withdrawing sulfonamide group .
Phenoxy Group Reactivity
-
Electrophilic Substitution : Directed by the electron-donating phenoxy oxygen, though steric hindrance from the sulfonamide limits para-substitution .
Reaction Mechanisms and Conditions
Critical reaction pathways include:
Cyclization Mechanism
-
Step 1 : Nitro reduction generates an amine intermediate.
-
Step 2 : Intramolecular nucleophilic attack by the thiolate group forms the thiazole ring .
Sulfonamide Coupling
-
Catalytic System : Pd(OAc)₂/XPhos facilitates C–N bond formation between aryl bromides and sulfonamides .
Reaction | Conditions | Yield |
---|---|---|
Thiocyanate introduction | KSCN, acetic acid, 80°C | 52% |
Bromination | NBS, CH₃CN, 25°C | 40% |
Stability and Degradation Pathways
科学的研究の応用
4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
作用機序
The mechanism of action of 4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as phosphoinositide 3-kinase (PI3K), where it binds to the active site and inhibits its activity.
Pathways Involved: By inhibiting PI3K, the compound can disrupt signaling pathways involved in cell growth, proliferation, and survival, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Uniqueness
4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
生物活性
4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenoxy group and a benzenesulfonamide group. This unique structure is believed to contribute to its biological activities, particularly in inhibiting key cellular pathways involved in cancer progression.
The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinase (PI3K). This enzyme plays a critical role in various cellular functions, including growth, proliferation, and survival. By inhibiting PI3K activity, the compound can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties across various cell lines. In vitro studies have shown that it effectively inhibits the growth of several cancer types, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The IC50 values for these cell lines are reported to be significantly lower than those for standard chemotherapeutic agents like doxorubicin, indicating superior efficacy .
Cell Line | IC50 Value (µM) | Reference Drug | Reference IC50 Value (µM) |
---|---|---|---|
MCF-7 | 0.99 ± 0.01 | Doxorubicin | 1.5 |
A549 | 0.048 | Doxorubicin | 0.5 |
HeLa | 0.054 | Doxorubicin | 1.0 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that various substituents on the phenyl rings influence the biological activity of the compound. Electron-donating groups enhance anti-proliferative activity, while electron-withdrawing groups diminish it. For instance, modifications to the thiazole moiety have been shown to affect binding affinity to PI3K and overall potency against cancer cells .
Case Studies
- In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor reduction compared to controls. Histological analyses showed decreased proliferation markers and increased apoptosis in treated tumors .
- Combination Therapy : Studies exploring the combination of this compound with other chemotherapeutics have demonstrated synergistic effects, enhancing overall anti-tumor efficacy while potentially reducing side effects associated with higher doses of standard treatments .
特性
IUPAC Name |
4-phenoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S2/c28-32(29,21-13-11-20(12-14-21)30-19-8-2-1-3-9-19)27-18-7-4-6-17(16-18)23-26-22-10-5-15-25-24(22)31-23/h1-16,27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXQAJOOCPLIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。